2-Iodo-3-nitrobenzyl alcohol

説明

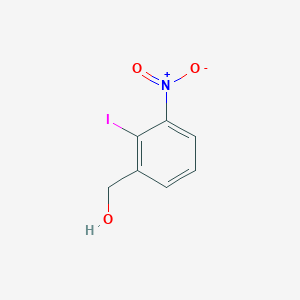

2-Iodo-3-nitrobenzyl alcohol is an organic compound with the molecular formula C7H6INO3 . It is a solid substance with a molecular weight of 279.03 . The compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of 2-Iodo-3-nitrobenzyl alcohol consists of an iodine atom, a nitro group, and a benzyl alcohol group . The InChI code for this compound is 1S/C7H6INO3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-3,10H,4H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Iodo-3-nitrobenzyl alcohol include a molecular weight of 279.03, and it is a solid at room temperature . Alcohols, in general, have higher boiling points than their equivalent alkanes due to the presence of hydrogen bonding .科学的研究の応用

Photoaffinity Labeling and Crosslinking

2-Iodo-3-nitrobenzyl alcohol (NB) serves as an efficient photoreactive group with amine selectivity. Researchers use it for photoaffinity labeling and crosslinking of biomolecules. By incorporating NB into specific molecules, scientists can study protein-protein interactions, receptor-ligand binding, and enzyme-substrate interactions. Upon exposure to UV light, NB releases a highly reactive nitrene species that covalently modifies nearby functional groups, allowing precise mapping of binding sites and protein structures .

Self-Immolative Systems

The nitro group (NO₂) in 2-Iodo-3-nitrobenzyl alcohol plays a crucial role in self-immolative systems. These systems are designed to release a payload (e.g., a drug or fluorescent probe) upon specific triggers. When the nitro group undergoes reduction (e.g., by cellular reductases), it generates an unstable intermediate that leads to cleavage of the linker, liberating the payload. Researchers exploit this property for controlled drug delivery, prodrugs, and responsive materials. The strong electron-withdrawing nature of the nitro group enhances the stability of the linker until triggered .

Safety and Hazards

作用機序

Target of Action

The primary targets of 2-Iodo-3-nitrobenzyl alcohol are likely to be biomolecules with amine groups . The compound has been used as a photoreactive group with amine selectivity .

Mode of Action

2-Iodo-3-nitrobenzyl alcohol interacts with its targets through a process known as photoaffinity labeling . This involves the use of light to trigger a chemical reaction that results in the covalent bonding of the 2-Iodo-3-nitrobenzyl alcohol molecule to its target . This interaction can lead to changes in the target molecule’s function or activity.

Biochemical Pathways

It’s known that the compound can be used for crosslinking of biomolecules . This could potentially affect various biochemical pathways depending on the specific targets of the compound.

Result of Action

The molecular and cellular effects of 2-Iodo-3-nitrobenzyl alcohol’s action would depend on the specific targets of the compound. Given its use as a photoreactive group for photoaffinity labeling and crosslinking of biomolecules , the compound could potentially alter the structure and function of its target molecules, leading to changes in cellular processes.

Action Environment

Environmental factors such as light exposure and temperature could influence the action, efficacy, and stability of 2-Iodo-3-nitrobenzyl alcohol. For instance, light is required to trigger the photoaffinity labeling reaction . Additionally, the compound’s stability could be affected by factors such as pH and temperature.

特性

IUPAC Name |

(2-iodo-3-nitrophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-3,10H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZPYYIKBDKBSTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])I)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-benzoyl-N-[3-[(4-benzoylbenzoyl)amino]pyridin-4-yl]benzamide](/img/structure/B2706137.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2706139.png)

![4-bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide](/img/structure/B2706140.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)isonicotinamide](/img/structure/B2706143.png)

![10-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carboxylic acid](/img/structure/B2706145.png)

![Methyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-6-methylquinoline-2-carboxylate](/img/structure/B2706147.png)

![Tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B2706149.png)

![ethyl 2-((3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)amino)-2-oxoacetate](/img/structure/B2706153.png)

![N-(3,4-difluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2706159.png)